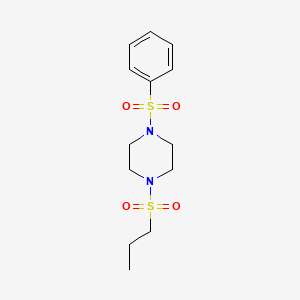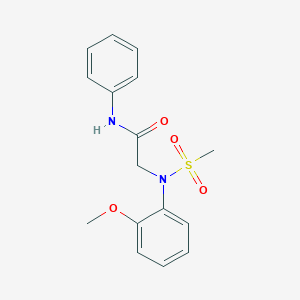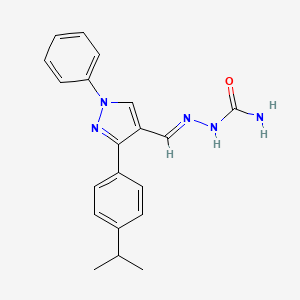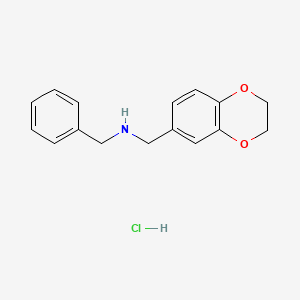![molecular formula C16H14N4OS B5563190 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)
3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest involves multistep chemical reactions starting from basic heterocyclic frameworks. Ashalatha et al. (2007) and Santagati et al. (1993) detailed the synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, employing strategies that involve condensation reactions, nucleophilic substitutions, and cyclization processes to introduce various substituents into the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one framework (Ashalatha et al., 2007) (Santagati et al., 1993).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy, as described by Elangovan et al. (2021). These techniques provide detailed insights into the molecular geometry, electronic structure, and functional groups present in the compound, facilitating a deeper understanding of its chemical behavior and reactivity (Elangovan et al., 2021).
Chemical Reactions and Properties
The reactivity of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives toward various chemical reactions, such as condensation with aldehydes, nucleophilic substitution reactions, and cycloaddition reactions, has been extensively studied. These reactions allow for the introduction of diverse functional groups, significantly altering the chemical and biological properties of the resulting compounds. The work by Elmuradov et al. (2011) showcases the versatility of these compounds in organic synthesis (Elmuradov et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : One of the significant applications of tetrahydrobenzothienopyrimidine derivatives includes their potential as antimicrobial agents. Compounds synthesized from the tetrahydrobenzothienopyrimidine scaffold have shown promising results against various strains of bacteria and fungi. For instance, certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens responsible for hospital-acquired infections. These findings suggest the compound's role in addressing the growing concern of antibiotic resistance by offering new chemical structures for antimicrobial drug development (Soliman et al., 2009).
Antitumor Activities : Research into the antitumor properties of 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has uncovered their potential in cancer therapy. Specific derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including liver, colon, and lung cancer cells. Some compounds demonstrated superior antitumor activity compared to standard chemotherapy agents, highlighting the therapeutic potential of these derivatives in oncology (Insuasty et al., 2013).
Synthesis and Structural Exploration : The chemical versatility of this compound allows for the synthesis of a wide range of derivatives with varied biological activities. Researchers have developed novel synthetic approaches to create diverse structures, including pyrido and thienopyrimidine derivatives. These synthetic strategies are crucial for discovering new biological activities and optimizing the compound's properties for potential pharmaceutical applications (Pokhodylo et al., 2015).
Antibacterial and Antifungal Potency : Further studies have focused on the compound's ability to inhibit the growth of both bacterial and fungal pathogens. New derivatives have been synthesized and tested for their antimicrobial efficacy, revealing significant activity against a range of microorganisms. This research underscores the potential of tetrahydrobenzothienopyrimidine derivatives in developing new treatments for infectious diseases (Mittal et al., 2011).
Eigenschaften
IUPAC Name |
3-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16-14-12-3-1-2-4-13(12)22-15(14)18-10-20(16)19-9-11-5-7-17-8-6-11/h5-10H,1-4H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIOMVGUGKYHZ-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)


![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)
![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)